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Compound of Interest

Compound Name: Antituberculosis agent-7

Cat. No.: B12394875

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the structure-activity relationship (SAR) of a
novel class of potential antituberculosis compounds, focusing on "Antituberculosis agent-7".
This agent, identified as compound 9h in the primary literature, is a promising oxetanyl-
quinoline derivative. This document outlines the quantitative biological data, detailed
experimental protocols, and a proposed mechanism of action based on in silico studies.

Core Compound Structure

Antituberculosis agent-7 belongs to a series of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-
fluorophenoxy)-8-fluoro-2-methylquinoline derivatives. The core scaffold consists of a quinoline
ring linked to a fluorophenoxy group, which in turn is attached to an oxetane ring bearing a
substituted benzyloxy moiety.

Data Presentation: Antitubercular Activity

The antitubercular activity of Antituberculosis agent-7 and its analogs was evaluated against
the Mycobacterium tuberculosis H37Rv strain using the Microplate Alamar Blue Assay (MABA).
The Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that
prevents a color change of the resazurin dye from blue to pink, was determined. The results
are summarized in the table below.[1]
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R Group (Substitution on

Compound ID MIC (uM)[2]
Benzyloxy)

9a H 57.73

9b 4-Br 3.41

9c 4-Cl 3.41

ad 4-F 6.11

9e 4-CN 27.29

of 3-CN 12.23

99 3-NO:2 6.11

9h (Antituberculosis agent-7) 3,5-di-F 341

9i 4-OCHs 6.11

Pyrazinamide Standard > 255.8

Isoniazid Standard 2.26

Rifampicin Standard 0.03

Structure-Activity Relationship (SAR) Analysis:

The data reveals key structural features influencing the antitubercular potency of this series:

e Halogen Substitution: The introduction of halogen atoms on the benzyloxy ring significantly

enhances antitubercular activity. Compounds with 4-bromo (9b), 4-chloro (9c), and 3,5-

difluoro (9h, Antituberculosis agent-7) substitutions demonstrated the highest potency with

a MIC of 3.41 uM.[2]

o Electron-Withdrawing Groups: While electron-withdrawing groups appear to be favorable,

their position and nature influence the activity. For instance, a 4-cyano group (9¢e) resulted in

a higher MIC (27.29 yM) compared to a 3-cyano group (9f, 12.23 uM). A nitro group at the 3-

position (9g) also conferred good activity (6.11 pM).
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o Unsubstituted Ring: The unsubstituted analog (9a) exhibited the lowest activity in the series
(MIC = 57.73 uM), highlighting the importance of substitutions on the benzyloxy moiety for
potent antitubercular effects.[1]

Experimental Protocols

General Synthesis of 3-(2-(3-(Substituted
benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-
methylquinoline Derivatives (9a-i)

The synthesis of the target compounds involved a multi-step process. The key final step is the
reaction of 3-(2-(3-(hydroxymethyl)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline
with various substituted benzyl bromides.

Synthesis of Antituberculosis agent-7 (Compound 9h):

A mixture of 3-(2-(3-(hydroxymethyl)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline
(1.0 mmol), potassium carbonate (K2COs3) (2.0 mmol), and tetrabutylammonium bromide
(TBAB) (0.5 mmol) in dimethylformamide (DMF) (10 mL) was stirred at room temperature for
30 minutes. To this reaction mixture, 3,5-difluorobenzyl bromide (1.2 mmol) was added, and the
reaction was continued at 80 °C for 8-10 hours. The progress of the reaction was monitored by
thin-layer chromatography (TLC). After completion, the reaction mixture was poured into ice-
cold water, and the resulting solid was filtered, washed with water, and dried. The crude
product was purified by column chromatography using a mixture of petroleum ether and ethyl
acetate as the eluent to afford the pure compound 9h.

Antitubercular Activity Screening: Microplate Alamar
Blue Assay (MABA)

The in vitro antitubercular activity of the synthesized compounds (9a-i) was determined against
Mycobacterium tuberculosis H37Rv (ATCC No-27294).[1]

e Preparation of Inoculum: A stock of M. tuberculosis H37Rv was prepared in Middlebrook 7H9
broth supplemented with OADC (oleic acid-albumin-dextrose-catalase). The turbidity of the
bacterial suspension was adjusted to a McFarland standard of 1.
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e Drug Dilutions: The test compounds were dissolved in dimethyl sulfoxide (DMSO) and
serially diluted in 7H9 broth in a 96-well microplate to obtain a range of concentrations.

 Inoculation: Each well was inoculated with the prepared bacterial suspension. Standard
antitubercular drugs (pyrazinamide, isoniazid, and rifampicin) were used as positive controls,
and wells containing only broth and bacteria served as negative controls.

 Incubation: The microplates were incubated at 37 °C for 5-7 days.

» Addition of Alamar Blue: After the incubation period, a solution of Alamar Blue (resazurin)
was added to each well.

» Re-incubation and Observation: The plates were re-incubated for 24 hours. A color change
from blue to pink indicated bacterial growth, while the absence of a color change indicated
inhibition of bacterial growth. The MIC was recorded as the lowest concentration of the
compound that prevented the color change.[1]

Mandatory Visualizations
Proposed Mechanism of Action: ATP Synthase Inhibition

In silico docking studies were performed to elucidate the plausible mechanism of action of this
series of compounds. The results suggest that these oxetanyl-quinoline derivatives may act as
inhibitors of ATP synthase, a crucial enzyme for energy production in Mycobacterium
tuberculosis. The diagram below illustrates the proposed binding interaction of
Antituberculosis agent-7 within the active site of ATP synthase.[3]
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Antituberculosis agent-7
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Caption: Proposed binding of Antituberculosis agent-7 to ATP synthase.

Experimental Workflow

The overall workflow for the synthesis and evaluation of the novel oxetanyl-quinoline
derivatives is depicted below.
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Caption: Experimental workflow for the study of Antituberculosis agent-7.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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